molecular formula C17H15F2NO B4802892 (2E)-3-[(3,4-difluorophenyl)amino]-1-(4-ethylphenyl)prop-2-en-1-one

(2E)-3-[(3,4-difluorophenyl)amino]-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B4802892
M. Wt: 287.30 g/mol
InChI Key: WPKKGLHAIBHYLQ-MDZDMXLPSA-N
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Description

(2E)-3-[(3,4-difluorophenyl)amino]-1-(4-ethylphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a difluorophenyl group and an ethylphenyl group connected through a prop-2-en-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3,4-difluorophenyl)amino]-1-(4-ethylphenyl)prop-2-en-1-one typically involves the reaction of 3,4-difluoroaniline with 4-ethylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3,4-difluorophenyl)amino]-1-(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(2E)-3-[(3,4-difluorophenyl)amino]-1-(4-ethylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-[(3,4-difluorophenyl)amino]-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through halogen bonding, while the ethylphenyl group can contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: Shares the difluorophenyl group but lacks the prop-2-en-1-one linkage.

    4-Ethylbenzaldehyde: Contains the ethylphenyl group but lacks the amino and prop-2-en-1-one functionalities.

    (2E)-3-[(3,4-dichlorophenyl)amino]-1-(4-ethylphenyl)prop-2-en-1-one: Similar structure with chlorine atoms instead of fluorine.

Uniqueness

(2E)-3-[(3,4-difluorophenyl)amino]-1-(4-ethylphenyl)prop-2-en-1-one is unique due to the presence of both difluorophenyl and ethylphenyl groups, which can provide distinct electronic and steric properties. These features can enhance its reactivity and binding affinity in various applications.

Properties

IUPAC Name

(E)-3-(3,4-difluoroanilino)-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c1-2-12-3-5-13(6-4-12)17(21)9-10-20-14-7-8-15(18)16(19)11-14/h3-11,20H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKKGLHAIBHYLQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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